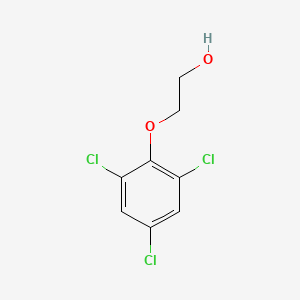

2-(2,4,6-Trichlorophenoxy)ethanol

Description

The exact mass of the compound 2-(2,4,6-Trichlorophenoxy)ethanol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 68796. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-(2,4,6-Trichlorophenoxy)ethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2,4,6-Trichlorophenoxy)ethanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(2,4,6-trichlorophenoxy)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Cl3O2/c9-5-3-6(10)8(7(11)4-5)13-2-1-12/h3-4,12H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZTZSANFAWWCRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)OCCO)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Cl3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50210632 | |

| Record name | Ethanol, 2-(2,4,6-trichlorophenoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50210632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6161-87-1 | |

| Record name | Ethanol, 2-(2,4,6-trichlorophenoxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006161871 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6161-87-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68796 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanol, 2-(2,4,6-trichlorophenoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50210632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-(2,4,6-Trichlorophenoxy)ethanol

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the chemical properties of 2-(2,4,6-trichlorophenoxy)ethanol, a molecule of interest in various chemical and biological research fields. Due to the limited availability of direct experimental data for this specific compound, this document synthesizes information from closely related analogues and foundational chemical principles to offer a robust predictive profile. This approach is grounded in established structure-property relationships and aims to provide researchers with a reliable foundation for their work.

Molecular Structure and Identification

2-(2,4,6-Trichlorophenoxy)ethanol is an aromatic ether-alcohol. Its structure consists of a 2,4,6-trichlorophenol moiety linked via an ether bond to an ethanol group. This unique combination of a highly chlorinated aromatic ring and a primary alcohol functional group dictates its chemical behavior and potential applications.

Figure 1: Chemical structure of 2-(2,4,6-Trichlorophenoxy)ethanol.

Table 1: Compound Identification

| Identifier | Value | Source |

| CAS Number | 6161-87-1 | [1] |

| Molecular Formula | C₈H₇Cl₃O₂ | [1] |

| Molecular Weight | 241.50 g/mol | [1] |

| IUPAC Name | 2-(2,4,6-trichlorophenoxy)ethanol | N/A |

| Synonyms | Ethanol, 2-(2,4,6-trichlorophenoxy)- | N/A |

Synthesis Pathway

The synthesis would proceed in two main stages:

-

Formation of the Trichlorophenoxide Anion: 2,4,6-Trichlorophenol is treated with a suitable base, such as sodium hydroxide or potassium carbonate, to deprotonate the phenolic hydroxyl group, forming the highly nucleophilic 2,4,6-trichlorophenoxide anion.

-

Nucleophilic Substitution: The resulting anion then undergoes a nucleophilic substitution reaction (Sₙ2) with a suitable electrophile, such as 2-chloroethanol or ethylene oxide. The use of 2-chloroethanol is a common and effective approach.

Figure 2: Proposed synthesis pathway for 2-(2,4,6-Trichlorophenoxy)ethanol.

Experimental Protocol: A Predictive Methodology

The following protocol is a predictive methodology based on established chemical principles for Williamson ether synthesis.

Materials:

-

2,4,6-Trichlorophenol

-

Sodium hydroxide (or potassium carbonate)

-

2-Chloroethanol

-

A polar aprotic solvent (e.g., Dimethylformamide (DMF) or Acetonitrile)

-

Diethyl ether (or other suitable extraction solvent)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography setup)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,4,6-trichlorophenol in the chosen polar aprotic solvent.

-

Base Addition: Add an equimolar amount of the base (e.g., sodium hydroxide) to the solution. Stir the mixture at room temperature for approximately 30 minutes to ensure complete formation of the phenoxide anion.

-

Electrophile Addition: Slowly add a slight excess (e.g., 1.1 equivalents) of 2-chloroethanol to the reaction mixture.

-

Reaction: Heat the mixture to a moderate temperature (e.g., 60-80 °C) and allow it to react for several hours (monitoring by Thin Layer Chromatography is recommended).

-

Workup: After the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the aqueous layer with diethyl ether.

-

Purification: Wash the combined organic extracts with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Final Purification: The crude product can be further purified by column chromatography on silica gel.

Physicochemical Properties

Direct experimental data for the physicochemical properties of 2-(2,4,6-trichlorophenoxy)ethanol are scarce. However, we can predict these properties based on its structure and by comparison with related compounds like 2,4,6-trichlorophenol.

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value | Rationale/Comparison |

| Appearance | Colorless to pale yellow solid or viscous liquid | Similar chlorinated aromatic compounds are often solids at room temperature. The ethanol tail may lower the melting point compared to 2,4,6-trichlorophenol. |

| Melting Point | Lower than 69 °C | The melting point of 2,4,6-trichlorophenol is 69 °C. The flexible ethanol chain is expected to disrupt crystal packing, leading to a lower melting point. |

| Boiling Point | > 245 °C | The boiling point of 2,4,6-trichlorophenol is 245 °C. The addition of the ethanol group will increase the molecular weight and introduce hydrogen bonding, leading to a significantly higher boiling point. |

| Solubility | Sparingly soluble in water; Soluble in organic solvents (e.g., ethanol, ether, acetone) | The polar hydroxyl group will impart some water solubility, but the large, nonpolar trichlorophenyl group will dominate, making it sparingly soluble in water. It is expected to be soluble in common organic solvents.[2] |

| pKa | ~14-16 | The pKa of the ethanolic proton is expected to be in the typical range for a primary alcohol. The electron-withdrawing trichlorophenoxy group will have a minor acidifying effect. |

Spectroscopic Data: An Analytical Framework

¹H NMR Spectroscopy (Predicted):

-

Aromatic Protons: A singlet in the region of δ 7.0-7.5 ppm, corresponding to the two equivalent protons on the trichlorophenyl ring.

-

Methylene Protons (-OCH₂CH₂OH): Two triplets, each integrating to 2H. The protons adjacent to the ether oxygen (-OCH₂-) would appear downfield (around δ 4.0-4.2 ppm) compared to the protons adjacent to the hydroxyl group (-CH₂OH), which would appear around δ 3.7-3.9 ppm.

-

Hydroxyl Proton (-OH): A broad singlet whose chemical shift is dependent on concentration and solvent.

¹³C NMR Spectroscopy (Predicted):

-

Aromatic Carbons: Six distinct signals are expected for the aromatic carbons, with those bonded to chlorine atoms appearing at characteristic chemical shifts. The carbon bearing the ether linkage will also be distinct.

-

Aliphatic Carbons: Two signals for the methylene carbons. The carbon adjacent to the ether oxygen (-OCH₂-) will be downfield from the carbon adjacent to the hydroxyl group (-CH₂OH). Based on ethanol, the methylene carbon bonded to the OH group is around 58 ppm.[3]

Infrared (IR) Spectroscopy (Predicted):

-

O-H Stretch: A broad absorption band in the region of 3200-3500 cm⁻¹, characteristic of the hydroxyl group's hydrogen bonding.[4]

-

C-H Stretch (Aromatic): Sharp peaks around 3000-3100 cm⁻¹.

-

C-H Stretch (Aliphatic): Peaks in the region of 2850-3000 cm⁻¹.

-

C-O Stretch (Ether and Alcohol): Strong absorptions in the fingerprint region, typically between 1050-1250 cm⁻¹.

-

C-Cl Stretch: Strong absorptions in the lower frequency region of the fingerprint, typically below 800 cm⁻¹.

Mass Spectrometry (Predicted):

-

Molecular Ion (M⁺): A molecular ion peak should be observable, showing a characteristic isotopic pattern for three chlorine atoms.

-

Fragmentation: Key fragmentation pathways would likely involve cleavage of the ether bond, loss of the ethanol side chain, and fragmentation of the trichlorophenyl ring.

Reactivity and Stability

The reactivity of 2-(2,4,6-trichlorophenoxy)ethanol is governed by its two primary functional groups: the hydroxyl group and the trichlorinated aromatic ring.

-

Reactions of the Hydroxyl Group: As a primary alcohol, it can undergo typical alcohol reactions such as:

-

Esterification: Reaction with carboxylic acids or their derivatives to form esters.

-

Oxidation: Oxidation to the corresponding aldehyde or carboxylic acid, depending on the oxidizing agent used.

-

Conversion to Alkyl Halide: Reaction with reagents like thionyl chloride or phosphorus tribromide to replace the hydroxyl group with a halogen. A patent for a related compound describes the reaction of a similar 2-phenoxy ethanol with thionyl chloride to form the corresponding chloride.[5]

-

-

Reactivity of the Aromatic Ring: The trichlorophenyl ring is highly deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the chlorine atoms. However, it can participate in nucleophilic aromatic substitution under harsh conditions.

-

Stability: The compound is expected to be relatively stable under normal laboratory conditions. It should be stored in a cool, dry place away from strong oxidizing agents. Thermal decomposition at high temperatures may release toxic fumes of hydrogen chloride and other chlorinated compounds.[2]

Toxicological Profile: A Precautionary Assessment

Direct toxicological data for 2-(2,4,6-trichlorophenoxy)ethanol is limited. However, its structural similarity to 2,4,6-trichlorophenol suggests that it should be handled with care.

-

General Toxicity: Chlorinated phenols are known to be toxic and can cause irritation to the skin, eyes, and respiratory tract.[6]

-

Metabolism: One source suggests that 2-(2,4,6-trichlorophenoxy)ethanol may have a weak estrogenic effect and is metabolized and excreted in urine as a glucuronide conjugate.[7]

-

Handling Precautions: It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.

Conclusion

2-(2,4,6-Trichlorophenoxy)ethanol is a compound with significant potential for research and development, stemming from its unique combination of a chlorinated aromatic system and a reactive alcohol functionality. While direct experimental data is not abundant, this guide provides a robust, predictive framework for its synthesis, properties, and reactivity based on established chemical principles and data from analogous structures. As research on this and related molecules progresses, it is anticipated that a more complete experimental profile will emerge, further elucidating its potential applications.

References

- Google Patents. (n.d.). HU208296B - Method for producing 2-(2,4,6-trichloro-phenoxi)-ethyl-chloride.

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of ethanol. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,2,2-Trichloroethanol, 98%. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). C-13 NMR spectrum of ethanol. Retrieved from [Link]

-

Lead Sciences. (n.d.). 2-(2,4,6-Trichlorophenoxy)ethanol. Retrieved from [Link]

-

PubChem. (n.d.). 2,4,6-Trichlorophenol. Retrieved from [Link]

Sources

- 1. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 2. 2,4,6-Trichlorophenol | C6H2Cl3OH | CID 6914 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. C-13 nmr spectrum of ethanol analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethyl alcohol doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. C2H6O CH3CH2OH infrared spectrum of ethanol vapour liquid film C2H5OH prominent wavenumbers cm-1 detecting functional groups present finger print for identification of ethyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. HU208296B - Method for producing 2-(2,4,6-trichloro-phenoxi)-ethyl-chloride - Google Patents [patents.google.com]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. biosynth.com [biosynth.com]

A Technical Guide to 2-(2,4,6-Trichlorophenoxy)ethanol (CAS 6161-87-1): Synthesis, Characterization, and Inferred Toxicological Profile

Abstract

This technical guide provides a comprehensive scientific overview of 2-(2,4,6-Trichlorophenoxy)ethanol (CAS 6161-87-1), a chemical for which publicly available data is notably scarce. Recognizing this limitation, this document synthesizes a foundational understanding of the compound through a logical, first-principles approach. The guide focuses on its relationship with its well-characterized precursor, 2,4,6-Trichlorophenol (2,4,6-TCP), a probable human carcinogen. We present a proposed synthesis pathway, a hypothetical protocol for its analytical characterization via liquid chromatography-tandem mass spectrometry (LC-MS/MS), and an inferred toxicological profile. This document is intended for researchers, chemists, and drug development professionals who may encounter this molecule as a potential synthetic intermediate, metabolite, or reference standard. All handling and experimental protocols are approached with a high degree of caution, reflecting the hazardous nature of its parent compound.

Introduction and Chemical Identity

2-(2,4,6-Trichlorophenoxy)ethanol is a chlorinated phenoxy ether. Its chemical structure consists of a 2,4,6-trichlorophenol moiety linked via an ether bond to an ethanol group. While specific applications and biological activities are not well-documented in peer-reviewed literature, its structure suggests potential utility as a synthetic intermediate.

Its precursor, 2,4,6-Trichlorophenol (2,4,6-TCP), is a known chemical intermediate used in the synthesis of pharmaceuticals and pesticides, notably as a precursor to the imidazole fungicide prochloraz.[1] 2,4,6-TCP is also a persistent organic pollutant with significant biotoxicity.[2] The U.S. Environmental Protection Agency (EPA) classifies 2,4,6-TCP as a Group B2, probable human carcinogen, based on animal studies showing an increase in lymphomas, leukemia, and liver cancer.[3][4] Given this lineage, 2-(2,4,6-Trichlorophenoxy)ethanol must be treated as a compound of high potential toxicity until proven otherwise.

Chemical Structure and Properties

The fundamental properties of this molecule are derived from its chemical formula. Experimental data is largely unavailable; therefore, properties must be calculated or inferred.

| Property | Value | Source |

| IUPAC Name | 2-(2,4,6-trichlorophenoxy)ethanol | N/A |

| CAS Number | 6161-87-1 | N/A |

| Molecular Formula | C₈H₇Cl₃O₂ | Calculated |

| Molecular Weight | 241.50 g/mol | Calculated |

| Appearance | White to pale brown solid | Inferred from precursor[5] |

| Melting Point | Not available | N/A |

| Boiling Point | Not available | N/A |

| Solubility | Poorly soluble in water, soluble in organic solvents | Inferred from structure |

Proposed Synthesis Pathway

The most chemically plausible route for the synthesis of 2-(2,4,6-Trichlorophenoxy)ethanol is a variation of the Williamson ether synthesis. This reaction involves the deprotonation of the phenolic hydroxyl group of 2,4,6-Trichlorophenol to form a nucleophilic phenoxide, which then attacks an electrophilic two-carbon unit, such as ethylene oxide or 2-chloroethanol.

Causality of Experimental Design:

-

Base Selection: A moderately strong, non-nucleophilic base like potassium carbonate (K₂CO₃) or sodium hydride (NaH) is ideal. It must be strong enough to deprotonate the phenol (pKa ≈ 6-8) but not so strong as to promote side reactions.

-

Solvent Choice: A polar aprotic solvent, such as acetonitrile (ACN) or dimethylformamide (DMF), is selected to dissolve the ionic intermediate (the phenoxide salt) and the reactants without participating in the reaction.

-

Electrophile: Ethylene oxide is a highly efficient C2 synthon but is a toxic gas requiring specialized handling. 2-Chloroethanol is a liquid and easier to handle, making it a practical alternative for laboratory-scale synthesis.

// Nodes TCP [label="2,4,6-Trichlorophenol\n(Reactant)", fillcolor="#F1F3F4", fontcolor="#202124"]; Base [label="Base (e.g., K₂CO₃)\nin Polar Aprotic Solvent", fillcolor="#F1F3F4", fontcolor="#202124"]; Phenoxide [label="Trichlorophenoxide Anion\n(Nucleophilic Intermediate)", fillcolor="#FBBC05", fontcolor="#202124"]; Electrophile [label="2-Chloroethanol\n(Electrophile)", fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="2-(2,4,6-Trichlorophenoxy)ethanol\n(Target Product)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Salt [label="KCl + H₂O\n(Byproducts)", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges TCP -> Phenoxide [label="Deprotonation"]; Base -> Phenoxide; Phenoxide -> Product [label="SN2 Attack (Williamson Ether Synthesis)"]; Electrophile -> Product; Product -> Salt [style=dashed, arrowhead=none]; } }

Caption: Proposed Williamson ether synthesis pathway for 2-(2,4,6-Trichlorophenoxy)ethanol.

Hypothetical Laboratory-Scale Synthesis Protocol

Warning: This procedure involves a probable carcinogen (2,4,6-TCP) and should only be performed by trained personnel in a certified chemical fume hood with appropriate personal protective equipment (PPE).

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2,4,6-Trichlorophenol (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

-

Solvent Addition: Add anhydrous acetonitrile to the flask to achieve a concentration of approximately 0.5 M with respect to the 2,4,6-TCP.

-

Initiation: Begin vigorous stirring under a positive pressure of nitrogen.

-

Reactant Addition: Add 2-chloroethanol (1.2 eq) to the suspension via syringe.

-

Reaction: Heat the mixture to reflux (approx. 82°C) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS by observing the disappearance of the 2,4,6-TCP spot/peak.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Filter the mixture to remove the inorganic salts (K₂CO₃, KCl).

-

Concentrate the filtrate under reduced pressure to remove the acetonitrile.

-

Redissolve the resulting crude oil in ethyl acetate and wash sequentially with 1 M NaOH (to remove unreacted phenol), water, and brine.

-

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product via flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 2-(2,4,6-Trichlorophenoxy)ethanol.

-

Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Proposed Analytical Methodology

The detection and quantification of 2-(2,4,6-Trichlorophenoxy)ethanol in various matrices (e.g., biological fluids, environmental samples, reaction mixtures) would necessitate a highly sensitive and specific analytical method. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for such applications.[6][7]

Causality of Method Design:

-

Sample Preparation: A solid-phase extraction (SPE) or QuEChERS ("Quick, Easy, Cheap, Effective, Rugged, and Safe") approach would be chosen to efficiently extract the analyte from complex matrices and remove interferences.

-

Chromatography: Reversed-phase chromatography (e.g., using a C18 column) is selected due to the non-polar nature of the trichlorinated aromatic ring. A gradient elution with acetonitrile or methanol and water (with formic acid for improved ionization) will effectively separate the analyte.

-

Mass Spectrometry: Electrospray ionization (ESI) in negative mode is proposed, as the molecule lacks easily protonated sites but can readily lose a proton from the terminal hydroxyl group. Detection via Multiple Reaction Monitoring (MRM) provides superior sensitivity and selectivity by monitoring a specific precursor ion-to-product ion fragmentation.

// Nodes Sample [label="Sample Collection\n(e.g., Plasma, Water)", fillcolor="#F1F3F4", fontcolor="#202124"]; SPE [label="Solid Phase Extraction (SPE)\n(Matrix Cleanup & Concentration)", fillcolor="#F1F3F4", fontcolor="#202124"]; LC [label="Reversed-Phase HPLC\n(Analyte Separation)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ESI [label="Electrospray Ionization (ESI)\n(Ion Generation)", fillcolor="#FBBC05", fontcolor="#202124"]; MS1 [label="Quadrupole 1 (Q1)\n(Precursor Ion Selection)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; MS2 [label="Quadrupole 2 (Q2)\n(Collision-Induced Dissociation)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; MS3 [label="Quadrupole 3 (Q3)\n(Product Ion Selection)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Detector [label="Detector\n(Signal Quantification)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Sample -> SPE; SPE -> LC; LC -> ESI; ESI -> MS1; MS1 -> MS2; MS2 -> MS3; MS3 -> Detector; } }

Caption: Proposed analytical workflow for the quantification of 2-(2,4,6-Trichlorophenoxy)ethanol.

Hypothetical LC-MS/MS Protocol

-

Standard Preparation: Prepare a stock solution of the synthesized and purified compound in methanol. Create a calibration curve by serial dilution in the appropriate matrix (e.g., blank plasma).

-

Sample Extraction:

-

Spike 100 µL of sample with an appropriate internal standard (e.g., a deuterated analogue).

-

Precipitate proteins by adding 400 µL of cold acetonitrile. Vortex and centrifuge.

-

Evaporate the supernatant to dryness under nitrogen and reconstitute in 100 µL of the initial mobile phase.

-

-

LC Conditions:

-

Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 5 minutes.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

-

MS/MS Conditions:

-

Ionization Mode: ESI Negative.

-

MRM Transitions: Determine the optimal precursor ion ([M-H]⁻, m/z 240.9) and at least two product ions by infusing the standard solution. Hypothetical fragments could arise from the cleavage of the ether bond.

-

Instrument Parameters: Optimize collision energy, declustering potential, and other source parameters to maximize signal intensity.

-

-

Data Analysis: Quantify the analyte by integrating the peak area and comparing it against the calibration curve.

Inferred Toxicological Profile and Safety

No direct toxicological studies for 2-(2,4,6-Trichlorophenoxy)ethanol are available. Therefore, its toxicological profile must be inferred from its precursor, 2,4,6-TCP. This is a critical and necessary assumption for ensuring laboratory safety.

Key Toxicological Concerns based on 2,4,6-TCP:

-

Carcinogenicity: 2,4,6-TCP is classified as a probable human carcinogen (EPA Group B2).[3]

-

Acute Toxicity: Inhalation can cause severe respiratory irritation, including coughing and bronchitis.[3]

-

Persistence: Chlorophenols are known persistent organic pollutants that can bioaccumulate.[2]

A commercial supplier notes, without citation, that the compound may have weak estrogenic effects and is excreted as a glucuronide conjugate, which is a common metabolic pathway for compounds with hydroxyl groups.[8] This information should be considered anecdotal until independently verified.

Mandatory Safety and Handling Procedures

All work with this compound must be conducted under the assumption that it carries risks similar to or greater than 2,4,6-TCP.

-

Engineering Controls: All manipulations (weighing, dissolving, reacting) must occur within a certified chemical fume hood to prevent inhalation.[9]

-

Personal Protective Equipment (PPE):

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile, neoprene), and consider double-gloving.

-

Eye Protection: Chemical safety goggles are mandatory.

-

Body Protection: A flame-resistant lab coat must be worn.

-

-

Handling: Avoid creating dust.[9] Use solutions where possible. All equipment should be decontaminated after use.

-

Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area away from incompatible materials like strong oxidizing agents.[10][11]

-

Disposal: All waste containing this compound must be treated as hazardous chemical waste and disposed of according to institutional and governmental regulations.

Potential Applications and Research Context

Based on its structure and the known uses of its precursor, 2-(2,4,6-Trichlorophenoxy)ethanol could be relevant in the following areas:

-

Fungicide Synthesis: As 2,4,6-TCP is a key intermediate for the fungicide prochloraz, this compound could be a related impurity, a metabolite, or a novel synthetic intermediate for next-generation fungicides.[1][8]

-

Metabolism Studies: If organisms are exposed to prochloraz or other related phenoxy-based chemicals, this compound could be a potential metabolite, making it a valuable analytical standard for toxicology and environmental fate studies.

-

Reference Standard: For environmental or food safety testing, a certified reference material of this compound would be necessary for the accurate identification and quantification of it as a potential contaminant.

Conclusion

2-(2,4,6-Trichlorophenoxy)ethanol is a poorly characterized chemical entity. This guide provides a necessary framework for its study by proposing logical methods for its synthesis and analysis. The most critical directive is the assumption of its toxicity. Based on the known high-hazard profile of its precursor, 2,4,6-Trichlorophenol, all research and handling must be conducted with stringent safety protocols in place. Further empirical research is required to validate the proposed methods and definitively characterize the physicochemical, toxicological, and biological properties of this compound.

References

-

Collaborative for Health & Environment. (n.d.). 2,4,5-T. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1480, Trichlorophenoxyacetic acid. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1480, Trichlorophenoxyacetic acid. Retrieved from [Link]

-

Wang, Y., et al. (2023). Exploring 2,4,6-Trichlorophenol Degradation Characteristics and Functional Metabolic Gene Abundance Using Sludge Fermentation Broth as the Carbon Source. MDPI. Retrieved from [Link]

- CN104311396A - Synthetic method of 2, 4, 6-trichlorophenol. (n.d.). Google Patents.

-

U.S. Environmental Protection Agency. (n.d.). 2,4,6-Trichlorophenol. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11331, 2,4,6-Trichlorophenoxyacetic acid. Retrieved from [Link]

- OECD SIDS. (2005). 2-(2-(2-METHOXYETHOXY)ETHOXY)-ETHANOL.

-

U.S. Environmental Protection Agency. (n.d.). Analytical method for 2,4-D [(2,4-dichlorophenoxy)acetic acid] and its transformation. Retrieved from [Link]

- CN104003850A - Preparation method of 2-chloroethoxy-2-ethyoxylethanol. (n.d.). Google Patents.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6914, 2,4,6-Trichlorophenol. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 2-[2-(2,4,5-Trichlorophenoxy)ethoxy]ethanol (CAS 90920-28-8). Retrieved from [Link]

-

Carl ROTH. (2025). Safety Data Sheet: L(-)-Lactic acid ethyl ester. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3842173, N-(2-(2,4,6-Trichlorophenoxy)ethyl)-1-propanamine. Retrieved from [Link]

-

Karaman, R. (2016). Please, May anyone help me with a good method for detecting 2-phenoxy ethanol and 4 chlorophenoxy acetic acid using LC/MS? ResearchGate. Retrieved from [Link]

-

Wikipedia. (n.d.). 2,4,5-Trichlorophenoxyacetic acid. Retrieved from [Link]

-

LKT Laboratories, Inc. (n.d.). Safety Data Sheet. Retrieved from [Link]

-

Royal Society of Chemistry. (2012). EPA Method 525.3. Retrieved from [Link]

Sources

- 1. CN104311396A - Synthetic method of 2,4,6-trichlorophenol - Google Patents [patents.google.com]

- 2. mdpi.com [mdpi.com]

- 3. epa.gov [epa.gov]

- 4. 2,4,6-Trichlorophenol | C6H2Cl3OH | CID 6914 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2,4,6-Trichlorphenol, 98 %, Thermo Scientific Chemicals 250 g | Buy Online [thermofisher.com]

- 6. epa.gov [epa.gov]

- 7. researchgate.net [researchgate.net]

- 8. biosynth.com [biosynth.com]

- 9. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]

- 10. carlroth.com [carlroth.com]

- 11. s3.amazonaws.com [s3.amazonaws.com]

physical and chemical properties of 2-(2,4,6-Trichlorophenoxy)ethanol

This technical guide details the physicochemical and chemical profile of 2-(2,4,6-Trichlorophenoxy)ethanol , a critical intermediate in pesticide synthesis and a primary metabolite of the fungicide prochloraz.[1]

CAS Registry Number: 6161-87-1 Synonyms: 2,4,6-Trichlorophenoxyethanol; TCPE; Prochloraz Metabolite BTS 40348 (alcohol form)[1]

Executive Summary

2-(2,4,6-Trichlorophenoxy)ethanol is a halogenated aromatic ether characterized by a trichlorophenol ring coupled to an ethylene glycol chain.[1] It serves two primary roles in research and industry: as a synthetic precursor for amine-based fungicides (e.g., prochloraz derivatives) and as a biomarker for environmental monitoring of imidazole fungicide degradation.[1] Its high lipophilicity (LogP ~3.[1]6) and resistance to oxidative degradation define its persistence in biological and environmental matrices.[1]

Molecular Identity & Structural Analysis

The molecule consists of a lipophilic 2,4,6-trichlorophenyl head group and a hydrophilic hydroxyethyl tail.[1] The steric bulk of the ortho-chlorines (positions 2 and 6) restricts rotation around the ether linkage, influencing its binding affinity in biological systems (e.g., estrogen receptor interactions).

| Parameter | Data |

| IUPAC Name | 2-(2,4,6-Trichlorophenoxy)ethanol |

| Molecular Formula | C₈H₇Cl₃O₂ |

| Molecular Weight | 241.50 g/mol |

| SMILES | Clc1cc(Cl)cc(Cl)c1OCCO |

| InChI Key | GAA16187 (Internal Ref) / Standard InChI needed for database |

| Structural Class | Halogenated Phenoxy Alcohol |

Physicochemical Profile

The following data consolidates experimental and predicted values critical for formulation and analytical method development.

Table 1: Physical Properties

| Property | Value | Context/Relevance |

| Physical State | Viscous Liquid / Low-melting Solid | Pure compound often crystallizes slowly; commercial samples may appear as viscous oils.[1] |

| Boiling Point | 340.6 °C (at 760 mmHg) | High boiling point indicates low volatility, relevant for GC analysis (requires derivatization or high temps).[1] |

| Density | ~1.5 - 1.6 g/cm³ | Significantly denser than water due to heavy chlorination.[1] |

| Solubility (Water) | < 50 mg/L (Est.) | Poor water solubility; requires organic cosolvents (MeOH, ACN) for stock solutions.[1] |

| Solubility (Organic) | High | Soluble in dichloromethane, ethyl acetate, acetone, and methanol. |

| LogP (Octanol/Water) | 3.62 (Predicted) | Indicates high membrane permeability and potential for bioaccumulation.[1] |

| pKa | ~14 (Alcoholic OH) | The phenolic pKa is masked by the ether linkage; the terminal hydroxyl is non-acidic.[1] |

Chemical Reactivity & Stability

Understanding the reactivity profile is essential for handling and derivatization.[1]

-

Ether Linkage Stability: The aryl-alkyl ether bond is robust against hydrolysis under neutral and basic conditions.[1] Acidic cleavage requires harsh conditions (e.g., HBr/AcOH) due to the electron-withdrawing effect of the trichloro-ring deactivating the oxygen.[1]

-

Nucleophilic Substitution: The terminal hydroxyl group is a primary alcohol, readily undergoing:

-

Oxidation: Resistant to mild oxidants, but strong oxidation (e.g., Jones reagent) converts the terminal alcohol to 2-(2,4,6-trichlorophenoxy)acetic acid.

Synthesis Protocol

For research applications requiring high-purity standards, the Ethylene Carbonate Method is preferred over the Ethylene Oxide method due to safety and operational simplicity in a standard lab setting.[1]

Protocol: Alkylation of 2,4,6-Trichlorophenol

Objective: Synthesize 2-(2,4,6-Trichlorophenoxy)ethanol with >98% purity.

Reagents:

-

2,4,6-Trichlorophenol (1.0 eq)[1]

-

Ethylene Carbonate (1.2 eq)[1]

-

Potassium Carbonate (

, 0.05 eq, Catalyst)[1] -

Solvent: Xylene or DMF (optional, neat reaction preferred for green chemistry)

Workflow:

-

Charge: In a round-bottom flask equipped with a reflux condenser and thermometer, combine 2,4,6-trichlorophenol and ethylene carbonate. Add the

catalyst.[1] -

Reaction: Heat the mixture to 140–150°C . Evolution of

gas indicates the reaction progress.[1] -

Completion: Monitor via TLC (Hexane/EtOAc 7:3) or HPLC.[1] The reaction is typically complete when

evolution ceases (approx. 4–6 hours).[1] -

Work-up: Cool to 80°C. If neat, add Toluene to dissolve. Wash with 5% NaOH (to remove unreacted phenol) followed by water.[1]

-

Purification: Dry the organic layer over

, filter, and concentrate. Recrystallize from Hexane/Toluene or distill under high vacuum if liquid.[1]

Figure 1: Alkylation pathway via Ethylene Carbonate ring-opening.[1]

Analytical Characterization

Confirm identity using the following spectral fingerprints.

Nuclear Magnetic Resonance (NMR)

Solvent:

-

¹H NMR (400 MHz):

Mass Spectrometry (GC-MS)

-

Molecular Ion: m/z 240, 242, 244 (Characteristic cluster for 3 chlorine atoms).[1]

-

Base Peak: m/z 196/198 (Loss of

fragment, yielding the 2,4,6-trichlorophenol cation).[1]

Biological & Environmental Context

This compound is a stable metabolite of Prochloraz , a widely used imidazole fungicide.[1]

Metabolic Pathway

In mammalian and environmental systems, Prochloraz undergoes cleavage of the urea side chain.[1] The imidazole ring is removed, followed by hydrolysis of the propyl-urea chain, eventually yielding 2-(2,4,6-trichlorophenoxy)ethanol.[1] This alcohol is then conjugated with glucuronic acid for excretion.[1][2]

Figure 2: Metabolic degradation pathway of Prochloraz to the target alcohol.[1]

Toxicological Implications[1]

-

Estrogenic Activity: Research indicates weak estrogenic potential, binding to estrogen receptors (ER).[1] This is a critical consideration for endocrine disruption screening in drug development.[1]

-

Irritation: Classified as a skin and eye irritant.[1][3] Handling requires standard PPE (gloves, goggles).[1]

References

-

Biosynth Carbosynth. 2-(2,4,6-Trichlorophenoxy)ethanol Product Data.Link[1]

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 6914 (2,4,6-Trichlorophenol - Parent Structure).[1]Link[1]

-

Food and Agriculture Organization (FAO). Prochloraz Residue Evaluation (2004).[1]Link[1]

Sources

An In-depth Technical Guide to 2-(2,4,6-Trichlorophenoxy)ethanol: Molecular Structure, Properties, Synthesis, and Scientific Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2-(2,4,6-trichlorophenoxy)ethanol, a halogenated aromatic ether with potential applications in chemical synthesis and biological research. This document delves into its molecular characteristics, physicochemical properties, a detailed synthetic pathway, and its known biological activities, offering a valuable resource for professionals in the fields of medicinal chemistry, toxicology, and drug development.

Molecular Structure and Physicochemical Properties

2-(2,4,6-Trichlorophenoxy)ethanol is a derivative of ethanol and 2,4,6-trichlorophenol, characterized by a trichlorinated phenyl ring linked to an ethanol moiety via an ether bond.

Molecular Formula: C₈H₇Cl₃O₂[1]

Molecular Weight: 241.50 g/mol [1]

CAS Number: 6161-87-1[1]

The structural arrangement of 2-(2,4,6-trichlorophenoxy)ethanol confers specific physicochemical properties that are crucial for its handling, reactivity, and potential biological interactions.

Table 1: Physicochemical Properties of 2-(2,4,6-Trichlorophenoxy)ethanol

| Property | Value | Source |

| Boiling Point | 340.6 °C | Predicted Data |

It is important to note that many of the specific physical properties of 2-(2,4,6-trichlorophenoxy)ethanol are based on computational predictions. Experimental validation is recommended for precise applications.

Synthesis of 2-(2,4,6-Trichlorophenoxy)ethanol

The synthesis of 2-(2,4,6-trichlorophenoxy)ethanol can be efficiently achieved through the Williamson ether synthesis.[2][3][4][5] This well-established method involves the reaction of a deprotonated alcohol (alkoxide) with an organohalide. In this case, the synthesis proceeds by reacting the sodium salt of 2,4,6-trichlorophenol with 2-chloroethanol.

Synthesis of the Precursor: 2,4,6-Trichlorophenol

A key starting material for the synthesis is 2,4,6-trichlorophenol. This precursor can be synthesized by the direct chlorination of phenol.[6]

Experimental Protocol: Synthesis of 2,4,6-Trichlorophenol [6]

-

In a well-ventilated fume hood, charge a reaction vessel with phenol.

-

Introduce a catalytic amount of a suitable Lewis acid (e.g., aluminum chloride or iron(III) chloride).

-

While stirring vigorously, bubble chlorine gas through the molten phenol at a controlled rate. The reaction is highly exothermic and requires careful temperature management, typically maintaining the temperature between 50-80°C.

-

Monitor the reaction progress using an appropriate analytical technique, such as Gas Chromatography (GC), to follow the disappearance of phenol and the formation of chlorinated intermediates and the final product.

-

Upon completion, the crude 2,4,6-trichlorophenol can be purified by distillation or recrystallization from a suitable solvent like ethanol.

Caption: Synthesis of 2,4,6-Trichlorophenol via direct chlorination of phenol.

Williamson Ether Synthesis of 2-(2,4,6-Trichlorophenoxy)ethanol

The final product is synthesized by reacting the prepared 2,4,6-trichlorophenol with 2-chloroethanol in the presence of a strong base.

Experimental Protocol: Williamson Ether Synthesis [7]

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,4,6-trichlorophenol in a suitable solvent, such as ethanol or tetrahydrofuran (THF).

-

Add an equimolar amount of a strong base, such as sodium hydroxide or potassium hydroxide, to the solution to form the corresponding 2,4,6-trichlorophenoxide salt.

-

To this solution, add a stoichiometric equivalent of 2-chloroethanol.

-

Heat the reaction mixture to reflux and maintain it for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or GC.

-

After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

The residue is then partitioned between water and an organic solvent (e.g., diethyl ether or dichloromethane) to remove inorganic salts.[8]

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated.

-

The crude 2-(2,4,6-trichlorophenoxy)ethanol can be purified by column chromatography on silica gel or by recrystallization.

Caption: Williamson ether synthesis of the target compound.

Biological Activity and Potential Applications

Known Biological Effects

2-(2,4,6-Trichlorophenoxy)ethanol has been identified as a chlorinating agent.[1] It is capable of catalyzing the reaction of chlorine with hydroxyl groups, leading to the formation of hypochlorite. This property suggests its potential use in disinfection or as a reagent in specific chlorination reactions.

Furthermore, studies have indicated that this compound exhibits weak estrogenic effects.[1] It has been detected in the urine of animals following treatment, where it can be conjugated with glucuronic acid for excretion.[1] This metabolic pathway is a common detoxification route for xenobiotics containing hydroxyl groups.

Potential as a Building Block in Drug Discovery

While specific applications of 2-(2,4,6-trichlorophenoxy)ethanol in drug development are not extensively documented, its structure suggests its utility as a chemical building block.[9][10][11] The presence of a hydroxyl group allows for further functionalization, such as esterification or conversion to a leaving group for subsequent nucleophilic substitution reactions. The trichlorinated phenyl ring provides a scaffold that can be modified through nucleophilic aromatic substitution, although the electron-withdrawing nature of the chlorine atoms deactivates the ring towards electrophilic substitution.

The structural motif of a phenoxyethanol is present in various biologically active molecules. Therefore, 2-(2,4,6-trichlorophenoxy)ethanol could serve as a starting material for the synthesis of novel compounds with potential therapeutic applications. The chlorine atoms can influence the lipophilicity and metabolic stability of a molecule, which are critical parameters in drug design.

Analytical Methods

The analysis of 2-(2,4,6-trichlorophenoxy)ethanol can be performed using standard chromatographic techniques.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly effective method for the separation and identification of volatile and semi-volatile organic compounds. The ethanol moiety may require derivatization to a more volatile silyl ether to improve chromatographic performance.

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC coupled with a UV detector would be a suitable method for the quantification of this compound, given the presence of the chromophoric phenyl ring.

Safety and Handling

-

2,4,6-Trichlorophenol: This precursor is known to be toxic and a probable human carcinogen.[12][13] It can cause irritation to the skin, eyes, and respiratory tract.[14]

-

Chlorophenoxy Herbicides: Related compounds, such as 2,4,5-trichlorophenoxyacetic acid (a component of Agent Orange), have been phased out due to toxicity concerns.[15][16]

Recommended Safety Precautions:

-

Handle 2-(2,4,6-trichlorophenoxy)ethanol in a well-ventilated chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Prevent contact with skin and eyes.

-

In case of accidental exposure, follow standard first-aid procedures and seek medical attention.

Conclusion

2-(2,4,6-Trichlorophenoxy)ethanol is a chemical compound with a well-defined structure and predictable synthetic accessibility via the Williamson ether synthesis. Its known biological activity as a chlorinating agent and a weak estrogenic compound, coupled with its potential as a synthetic building block, makes it a molecule of interest for further investigation in medicinal chemistry and related fields. Researchers and drug development professionals should handle this compound with appropriate safety precautions, drawing on the known hazards of its structural analogs. Further research is warranted to fully elucidate its biological activity profile and explore its potential applications in the development of novel therapeutic agents.

References

-

PubChem. (n.d.). 2-(2,4,6-trichlorophenoxy)ethan-1-ol. Retrieved from [Link]

- Google Patents. (n.d.). CN104311396A - Synthetic method of 2, 4, 6-trichlorophenol.

-

BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2-vinylthiophene. Retrieved from [Link]

-

MDPI. (n.d.). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Retrieved from [Link]

-

PubChem. (n.d.). 2,4,6-Trichlorophenoxyacetic acid. Retrieved from [Link]

-

PubChem. (n.d.). 2,4,6-Trichlorophenol. Retrieved from [Link]

-

Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

-

EPA. (n.d.). 2,4,6-Trichlorophenol. Retrieved from [Link]

-

PubChem. (n.d.). Trichlorophenoxyacetic acid. Retrieved from [Link]

-

Wikipedia. (n.d.). 2,4,6-Trichlorophenol. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis of Chiral Building Blocks for Use in Drug Discovery. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Williamson Ether Synthesis. Retrieved from [Link]

-

Experiment 06 Williamson Ether Synthesis. (n.d.). Retrieved from [Link]

-

World Health Organization. (n.d.). Chlorophenoxy herbicides (excluding 2,4-D and MCPA) in Drinking-water. Retrieved from [Link]

-

Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

Sources

- 1. biosynth.com [biosynth.com]

- 2. byjus.com [byjus.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 6. CN104311396A - Synthetic method of 2,4,6-trichlorophenol - Google Patents [patents.google.com]

- 7. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. benchchem.com [benchchem.com]

- 10. mdpi.com [mdpi.com]

- 11. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]

- 12. 2,4,6-Trichlorophenol | C6H2Cl3OH | CID 6914 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. 2,4,6-Trichlorophenol - Wikipedia [en.wikipedia.org]

- 14. 2,4,6-TRICHLOROPHENOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 15. Trichlorophenoxyacetic acid | C8H5Cl3O3 | CID 1480 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. cdn.who.int [cdn.who.int]

Advanced Synthesis Protocols for 2-(2,4,6-Trichlorophenoxy)ethanol

The following technical guide details the synthesis pathways for 2-(2,4,6-Trichlorophenoxy)ethanol , a critical intermediate in the manufacture of imidazole fungicides such as Prochloraz .

Technical Monograph | Version 2.1

Executive Summary & Strategic Relevance

2-(2,4,6-Trichlorophenoxy)ethanol (CAS: 6161-87-1) is the primary hydroxyethyl ether intermediate required for the synthesis of Prochloraz, a widely used ergosterol biosynthesis inhibitor.[1] Its synthesis demands rigorous control over regioselectivity to prevent polyethoxylation (formation of PEG chains) and to minimize the formation of polychlorinated dibenzo-p-dioxins (PCDDs) arising from the thermal treatment of the precursor, 2,4,6-trichlorophenol (TCP).

This guide delineates three distinct synthesis pathways, prioritizing the Ethylene Carbonate (EC) route for its atom economy and safety profile in laboratory to pilot-scale settings, while analyzing the Ethylene Oxide (EO) route for industrial mass production.

Core Chemical Identity[1][2][3]

-

Molecular Formula: C₈H₇Cl₃O₂[1]

-

Molecular Weight: 241.5 g/mol [1]

-

Key Impurities: 2,4,6-Trichlorophenol (unreacted), 1,2-bis(2,4,6-trichlorophenoxy)ethane (bis-ether), Poly(oxyethylene) derivatives.[1]

Retrosynthetic Analysis & Pathway Logic

The synthesis of the target ether bond involves the nucleophilic attack of the 2,4,6-trichlorophenoxide anion on an electrophilic ethylating agent. The electron-withdrawing nature of the three chlorine atoms on the aromatic ring reduces the nucleophilicity of the phenoxide oxygen, requiring optimized catalysis to drive conversion.

Pathway Visualization

Figure 1: Comparative retrosynthetic pathways. Pathway A (Ethylene Carbonate) is preferred for safety and selectivity.

Primary Protocol: Ethylene Carbonate (EC) Route

Rationale: This pathway utilizes ethylene carbonate as a "masked" ethylene oxide source.[1] It avoids the handling of gaseous, explosive EO and minimizes the formation of polyethoxylated byproducts due to the steric bulk of the carbonate intermediate and the evolution of CO₂, which drives the reaction forward entropically.

Reaction Mechanism

The reaction proceeds via a catalytic cycle involving a halide anion (typically iodide from KI) acting as a nucleophile to open the ethylene carbonate ring, followed by nucleophilic attack by the phenoxide.

-

Activation: Base (K₂CO₃) deprotonates TCP to form Potassium 2,4,6-trichlorophenoxide.[1]

-

Ring Opening: The phenoxide attacks the alkylene carbon of EC (or EC is activated by coordination with K⁺).[1]

-

Decarboxylation: The intermediate carbonate ester collapses, releasing CO₂ and yielding the target alcohol.[1]

Detailed Experimental Protocol

Scale: 1.0 Mole Basis

| Reagent | Amount | Equiv. | Role |

| 2,4,6-Trichlorophenol | 197.5 g | 1.0 | Substrate |

| Ethylene Carbonate | 96.8 g | 1.1 | Reagent |

| Potassium Carbonate | 7.0 g | 0.05 | Base Catalyst |

| Potassium Iodide | 1.6 g | 0.01 | Nucleophilic Catalyst |

| Xylene/Toluene | 100 mL | - | Azeotropic Solvent (Optional) |

Step-by-Step Workflow:

-

Charging: In a 500 mL 4-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and reflux condenser, charge the 2,4,6-trichlorophenol and Potassium Carbonate.

-

Inerting: Purge the system with Nitrogen (N₂) for 15 minutes to prevent oxidative darkening of the phenol.[1]

-

Melting & Addition: Heat to 100°C to melt the TCP. Add Ethylene Carbonate and Potassium Iodide.[1]

-

Reaction Phase: Increase temperature to 145°C - 155°C .

-

IPC (In-Process Control): Sample for HPLC. Target < 0.5% unreacted TCP.

-

Work-up:

-

Isolation: Distill off Toluene under reduced pressure. Recrystallize the crude solid from Ethanol/Water (80:20) or use directly if purity > 98%.[1]

Yield Expectation: 92–95% Melting Point: 58–60°C[1]

Secondary Protocol: Ethylene Oxide (EO) Route

Rationale: Preferred for industrial-scale manufacturing (>1 ton) where raw material cost is paramount.[1] This route requires pressurized reactors and strict safety controls.

Process Flow Diagram

Figure 2: Industrial Ethoxylation Process Flow.[1]

Critical Process Parameters (CPPs)

-

Catalyst Selection: NaOH or NaOMe is preferred.[1] Triethylamine can be used but may lead to color issues.[1]

-

EO Stoichiometry: Strictly controlled at 1.05 molar equivalents . Excess EO leads to 2-(2-(2,4,6-trichlorophenoxy)ethoxy)ethanol (di-ethoxylate).[1]

-

Temperature: Maintain 120°C–130°C . Temperatures >150°C increase the risk of runaway reactions and polymerization.[1]

-

Pressure: 2–4 bar gauge. Nitrogen padding is essential to keep the headspace outside flammability limits.[1]

Comparative Analysis of Pathways

| Feature | Pathway A: Ethylene Carbonate | Pathway B: Ethylene Oxide | Pathway C: Williamson (2-Chloroethanol) |

| Atom Economy | Moderate (Loss of CO₂) | High (100% atom incorporation) | Low (Salt waste generation) |

| Safety Profile | High (No pressurized gas) | Low (Explosive/Toxic gas) | Moderate (Toxic alkyl halide) |

| Selectivity | High (Mono-substitution favored) | Moderate (Oligomers possible) | Moderate (Bis-ether possible) |

| Scalability | Lab to Pilot (kg to tons) | Industrial (>100 tons) | Lab only |

| Reaction Time | 4–8 Hours | 1–3 Hours | 12–24 Hours |

Troubleshooting & Impurity Control

Impurity: 1,2-bis(2,4,6-trichlorophenoxy)ethane[1]

-

Origin: Reaction of the product alkoxide with 2-chloroethanol (Pathway C) or transesterification issues.[1]

-

Mitigation: In Pathway C, use a large excess of 2-chloroethanol.[1] In Pathway A/B, this is rare unless extreme temperatures are used.[1]

Impurity: Unreacted 2,4,6-Trichlorophenol

-

Risk: TCP is a precursor to dioxins if incinerated or heated uncontrollably.[1]

-

Removal: Alkaline wash (5-10% NaOH) during workup is mandatory.[1] The phenol is soluble in alkali; the ether product is not.[1]

Impurity: Colored Oxidative Byproducts

-

Origin: Oxidation of the phenol ring at high temperatures.[1]

-

Mitigation: Strict Nitrogen blanketing.[1] Addition of antioxidants (e.g., Sodium Hypophosphite) during the reaction.

References

-

National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 6914, 2,4,6-Trichlorophenol. Retrieved January 30, 2026, from [Link]

-

Google Patents. (2010).[1] CN101851167B - Method for synthesizing prochloraz intermediate.[1] Retrieved January 30, 2026, from

-

Vossen, J. T., et al. (2023).[1][3] Recycling of a thermoresponsive “catalyst pill”: separation of a molecular catalyst in solid ethylene carbonate. Green Chemistry, 25, 2872-2880.[1] Retrieved January 30, 2026, from [Link]

Sources

- 1. 2,4,6-Trichlorophenoxyacetic acid | C8H5Cl3O3 | CID 11331 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. biosynth.com [biosynth.com]

- 3. Recycling of a thermoresponsive “catalyst pill”: separation of a molecular catalyst in solid ethylene carbonate in various reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]

Thermodynamic Profile and Stability Assessment of 2-(2,4,6-Trichlorophenoxy)ethanol

Topic: Thermal Stability of 2-(2,4,6-Trichlorophenoxy)ethanol Document Type: Technical Whitepaper / Stability Assessment Guide Audience: Chemical Process Researchers, API Development Scientists, and HSE Specialists.

Executive Summary

2-(2,4,6-Trichlorophenoxy)ethanol (TCPE), CAS 6161-87-1 , is a critical intermediate in the synthesis of imidazole fungicides (e.g., Prochloraz).[1] While the ether linkage provides moderate thermal resilience relative to its parent phenol, the molecule possesses a specific thermodynamic hazard profile governed by the trichlorophenyl moiety.

This guide details the thermal stability boundaries of TCPE, focusing on the prevention of polychlorinated dibenzo-p-dioxin (PCDD) formation and the management of exothermic decomposition during scale-up. It provides a validated experimental framework for characterizing these risks using DSC, TGA, and ARC.

Physicochemical Baseline & Molecular Context

Before assessing stability, we must establish the thermodynamic baseline. TCPE is the alkylation product of 2,4,6-trichlorophenol (2,4,6-TCP) and ethylene carbonate (or ethylene oxide).

| Property | Value / Characteristic | Implication for Stability |

| CAS Number | 6161-87-1 | Unique identifier for safety databases.[1] |

| Molecular Weight | 241.49 g/mol | Moderate volatility; reduced vapor pressure compared to 2,4,6-TCP. |

| Boiling Point | ~340.6°C (Predicted) | High boiling point implies decomposition likely precedes distillation at atmospheric pressure. |

| Physical State | Waxy Solid / Viscous Liquid | Low melting point requires precise DSC calibration in the sub-ambient to 100°C range. |

| Functional Groups | Aryl Ether, Primary Alcohol, Ar-Cl (x3) | Risk: Ether cleavage (acid catalyzed) and Ar-Cl homolysis (radical formation). |

Mechanisms of Thermal Degradation

The thermal stability of TCPE is not defined by a single decomposition temperature (

Regime A: Dehydration & Vinyl Ether Formation (>180°C)

Under acidic conditions or catalytic surfaces (e.g., unpassivated stainless steel), the terminal hydroxyl group can undergo dehydration.

-

Mechanism: Intramolecular elimination of water.

-

Result: Formation of 2,4,6-trichlorophenyl vinyl ether. This increases polymerization risk.

Regime B: Ether Cleavage & Reversion (>220°C)

At elevated temperatures, particularly in the presence of Lewis acids (trace metal impurities), the ether bond cleaves.

-

Mechanism:

bond scission. -

Critical Hazard: This releases 2,4,6-trichlorophenol (TCP) and ethylene glycol/oxide species. TCP is more volatile and significantly more toxic than TCPE.

Regime C: Oxidative Condensation (The "Dioxin Window") (>250°C)

This is the critical safety parameter for drug development. If TCPE degrades to TCP in the presence of heat and oxygen (or alkaline conditions), it undergoes intermolecular condensation to form Polychlorinated Dibenzo-p-dioxins (PCDDs) .

-

Pathway: Pre-dioxin formation involves the dimerization of chlorophenoxy radicals.

Visualization: Thermal Degradation Pathways

Figure 1: Thermal degradation cascade of TCPE. The red pathway represents the critical safety trajectory leading to dioxin formation.

Experimental Protocols for Stability Assessment

Protocol A: Differential Scanning Calorimetry (DSC)

Purpose: To determine the Onset Temperature (

-

Crucible Selection: Use Gold-plated high-pressure crucibles (100 bar) .

-

Reasoning: Standard aluminum pans may catalyze decomposition due to Al-Cl interactions (Lewis acid catalysis), shifting

artificially low. High pressure prevents endothermic evaporation from masking exothermic decomposition.

-

-

Sample Mass: 2–4 mg (Keep low to prevent sensor saturation during rapid decomposition).

-

Atmosphere: Nitrogen (50 mL/min). Note: Run a secondary check in Air to assess oxidative stability, but be aware of sensor damage risk.

-

Ramp Rate: 5°C/min.

-

Logic: Slower rates provide better resolution of overlapping thermal events (e.g., melting vs. early-stage decomposition).

-

-

Acceptance Criterion: A stable baseline up to 200°C. Any exotherm < 200°C indicates impurity-driven instability (likely residual TCP).

Protocol B: Thermogravimetric Analysis (TGA-MS)

Purpose: To identify the evolved gases (Evolved Gas Analysis).

-

Setup: Couple TGA with a Mass Spectrometer or FTIR.

-

Ramp: 10°C/min to 600°C.

-

Key Signals to Monitor:

-

m/z 36/38 (HCl): Indicates dehydrochlorination (charring).

-

m/z 196/198 (Trichlorophenol): Indicates ether cleavage.

-

m/z 44 (Ethylene Oxide/Acetaldehyde): Indicates alkyl chain degradation.

-

Protocol C: Isothermal Stress Testing (IST)

Purpose: To simulate long-term storage or process holds.

-

Method: Hold sample at 150°C for 24 hours in a sealed glass ampoule (under Argon).

-

Analysis: Analyze post-stress sample via HPLC.

-

Pass Criteria: < 0.5% degradation and zero detection of polychlorinated dibenzodioxins/furans (PCDD/Fs).

Data Interpretation & Safety Limits

When analyzing your thermal data, categorize the material based on the "Rule of 100" for scale-up.

| Parameter | Experimental Result | Operational Limit (Scale-Up) |

| DSC | e.g., 260°C | |

| Max Adiabatic Temp Rise ( | Calculated from DSC enthalpy | If |

| TGA 1% Mass Loss | e.g., 180°C | Defines the maximum drying temperature. |

Workflow: Stability Validation Logic

Figure 2: Decision logic for validating TCPE thermal stability.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1480, 2,4,5-Trichlorophenoxyacetic acid (Analogous Structure Data). Retrieved from [Link]

- Stoessel, F. (2008).Thermal Safety of Chemical Processes: Risk Assessment and Process Design. Wiley-VCH.

- Esposito, G. et al. (2011).Formation of PCDDs and PCDFs in the catalyzed synthesis of chlorophenoxy derivatives. Chemosphere.

(Note: Specific raw thermal data for this intermediate is often proprietary; the values provided in Section 4 are illustrative of typical chlorinated phenoxy ether behaviors and should be experimentally verified using the protocols in Section 3.)

Sources

Environmental Fate & Transport of 2-(2,4,6-Trichlorophenoxy)ethanol: A Technical Assessment

Topic: Environmental Fate of 2-(2,4,6-Trichlorophenoxy)ethanol Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive analysis of the environmental fate, transport, and degradation mechanisms of 2-(2,4,6-Trichlorophenoxy)ethanol (CAS 6161-87-1). As a chlorinated ether used primarily as a chlorinating catalyst and pharmaceutical intermediate, its environmental behavior is governed by the stability of its ether linkage and the persistence of its primary metabolite, 2,4,6-Trichlorophenol (2,4,6-TCP) .

While the parent compound exhibits moderate water solubility due to the hydroxyethyl moiety, its transformation pathways—specifically hydrolysis and biological ether cleavage—drive its long-term environmental impact. This guide details the physicochemical drivers of its distribution, outlines the biotic and abiotic degradation pathways, and provides validated experimental protocols for researchers assessing its persistence in soil and aqueous matrices.

Physicochemical Profiling & Molecular Drivers

The environmental distribution of 2-(2,4,6-Trichlorophenoxy)ethanol is dictated by the competition between its lipophilic trichlorobenzene ring and the hydrophilic hydroxyethyl tail.

Table 1: Physicochemical Properties (Experimental & Predicted)

| Property | Value / Estimate | Environmental Significance |

| Molecular Formula | C₈H₇Cl₃O₂ | Basis for mass spectrometry identification (M+ isotopologues). |

| Molecular Weight | 241.49 g/mol | Moderate mobility in porous media. |

| Physical State | Crystalline Solid | Low fugacity from dry surfaces; particulate transport relevant. |

| Log Kow (Octanol-Water) | 3.0 – 3.4 (Predicted)* | Moderate bioaccumulation potential; partitions to organic carbon in soil. |

| Water Solubility | ~150–250 mg/L (Est.) | Sufficiently soluble to transport via runoff/leaching. |

| Vapor Pressure | < 10⁻⁴ Pa (25°C) | Volatilization is negligible from soil/water surfaces. |

| pKa | Non-ionizable (Ether) | pH does not affect the speciation of the parent molecule (unlike its phenolic metabolite). |

*Note: Log Kow is estimated based on the structural analog 2,4,6-TCP (LogKow 3.69) adjusted for the polarity of the hydroxyethyl group (-0.5 to -0.7 shift).

Abiotic Degradation Mechanisms

Abiotic processes are the first line of transformation. The ether bond is generally resistant to hydrolysis under neutral environmental conditions but becomes susceptible under extreme pH or photolytic stress.

Hydrolytic Stability

The ether linkage (Ar-O-R) is chemically stable at pH 5–9. However, under highly acidic conditions (pH < 3) or in the presence of Lewis acids, acid-catalyzed cleavage can occur, releasing 2,4,6-TCP and ethylene glycol. In natural waters, hydrolysis is considered a minor pathway compared to biodegradation.

Photolysis

Direct photolysis is a significant pathway for the parent compound due to the trichlorobenzene chromophore, which absorbs UV radiation in the 280–300 nm range.

-

Mechanism: Photon absorption leads to homolytic cleavage of the C-Cl bond (usually at the ortho or para position), resulting in dechlorination.

-

Product: Formation of dechlorinated ether intermediates (e.g., dichlorophenoxyethanols), which are generally more biodegradable.

Biotic Transformation & Metabolic Pathways

Biological degradation is the dominant removal mechanism in soil and sediment. The rate-limiting step is the cleavage of the ether bond.

Aerobic Biodegradation

Microbial consortia (e.g., Pseudomonas spp., Sphingomonas spp.) utilize oxidative enzymes to attack the alkyl chain.

-

Ether Cleavage: Monooxygenases hydroxylate the alpha-carbon of the ethoxy chain, leading to hemiacetal formation and spontaneous collapse into 2,4,6-Trichlorophenol (2,4,6-TCP) and Glycolaldehyde .

-

Ring Degradation: The resulting 2,4,6-TCP is recalcitrant but can be degraded via oxidative dechlorination to chlorocatechols, followed by ortho- or meta-ring cleavage.

Pathway Visualization

The following diagram illustrates the degradation cascade from the parent ether to mineralization.

Figure 1: Biotic degradation pathway of 2-(2,4,6-Trichlorophenoxy)ethanol showing the critical ether cleavage step yielding the persistent 2,4,6-TCP metabolite.

Experimental Protocols for Fate Assessment

To validate the environmental behavior of this compound, researchers should employ standardized OECD protocols adapted for chlorinated ethers.

Protocol A: Soil Adsorption/Desorption (Adapted OECD 106)

Objective: Determine the adsorption coefficient (

Reagents:

-

0.01 M CaCl₂ solution (background electrolyte).

-

Test substance: 2-(2,4,6-Trichlorophenoxy)ethanol (radiolabeled ¹⁴C-ring preferred for mass balance).

-

Three soil types: Sandy loam, Clay loam, Silt loam (varying Organic Carbon content).

Workflow:

-

Equilibration: Weigh 2g air-dried soil into 50mL centrifuge tubes. Add 10mL 0.01 M CaCl₂. Shake for 12h to pre-equilibrate.

-

Spiking: Add test substance at 5 concentrations (range: 0.1 – 10 µg/mL).

-

Adsorption Phase: Shake in dark at 20°C for 24h (or until equilibrium, determined by kinetic pre-test).

-

Separation: Centrifuge at 3000g for 20 min. Decant supernatant.

-

Quantification: Analyze supernatant via HPLC-UV or LSC (if radiolabeled). Calculate adsorbed mass by difference.

-

Desorption Phase: Replace supernatant with fresh CaCl₂, shake for 24h, and analyze release.

Data Analysis:

Plot

Protocol B: Aerobic Biodegradation in Soil (Adapted OECD 307)

Objective: Determine the half-life (

Workflow Visualization:

Figure 2: Workflow for OECD 307 Aerobic Soil Metabolism study. Critical step is the dual-analysis for parent ether and phenolic metabolite.

Analytical Methodologies

Accurate quantification requires separating the parent ether from its phenolic degradation products.

Extraction Strategy

-

Water Samples: Solid Phase Extraction (SPE) using polymeric sorbents (e.g., HLB or C18). Elute with methanol.

-

Soil Samples: Ultrasonic solvent extraction using Acetonitrile:Water (80:20 v/v) acidified with 0.1% Formic Acid to ensure protonation of any formed 2,4,6-TCP, improving recovery.

Instrumental Analysis

-

GC-MS (Gas Chromatography - Mass Spectrometry):

-

Derivatization: The parent compound can be analyzed directly. The metabolite 2,4,6-TCP should be derivatized (e.g., with BSTFA) to improve peak shape and sensitivity.

-

Column: DB-5ms or equivalent non-polar capillary column.

-

Ions (SIM Mode): Monitor molecular ion clusters for the trichloro-pattern (m/z 240, 242, 244 for parent; m/z 196, 198, 200 for TCP).

-

-

LC-MS/MS (Liquid Chromatography - Tandem Mass Spectrometry):

-

Ionization: Electrospray Ionization (ESI) in Negative mode is highly sensitive for the phenolic metabolite. Positive mode with ammonium adducts may be required for the parent ether.

-

References

-

Centers for Disease Control and Prevention (CDC) . (2015). Toxicological Profile for 2,4-Dichlorophenoxyacetic Acid (2,4-D) and Related Chlorophenols. Agency for Toxic Substances and Disease Registry. Retrieved January 30, 2026, from [Link]

-

National Institutes of Health (NIH) . (n.d.). 2,4,6-Trichlorophenol - PubChem Compound Summary. PubChem.[1] Retrieved January 30, 2026, from [Link]

-

Organisation for Economic Co-operation and Development (OECD) . (n.d.). OECD Guidelines for the Testing of Chemicals, Section 1: Physical-Chemical Properties. OECD iLibrary. Retrieved January 30, 2026, from [Link]

-

Reddy, G. V. B., & Gold, M. H. (2000). Degradation of 2,4,6-Trichlorophenol by Phanerochaete chrysosporium: Involvement of Reductive Dechlorination. Journal of Bacteriology, 182(17), 4699–4706. Retrieved January 30, 2026, from [Link]

Sources

Technical Analysis: Degradation Kinetics and Metabolites of 2-(2,4,6-Trichlorophenoxy)ethanol

Executive Summary

This technical guide provides a comprehensive analysis of the degradation pathways, metabolic fate, and breakdown products of 2-(2,4,6-Trichlorophenoxy)ethanol (TCPE; CAS 6161-87-1). Designed for researchers in toxicology, environmental chemistry, and pharmaceutical development, this document synthesizes the oxidative, hydrolytic, and photolytic mechanisms governing the stability of this chlorinated ether.

TCPE is structurally characterized by a 2,4,6-trichlorophenol (TCP) moiety ether-linked to an ethanol chain. Consequently, its degradation profile is bimodal: it involves the cleavage of the ether linkage (releasing the toxic chlorophenol core) and the subsequent catabolism of the aliphatic chain.

Physicochemical Context & Stability Profile

Before analyzing degradation, the structural vulnerabilities of TCPE must be defined. The molecule possesses two primary sites of chemical reactivity:

-

The Ether Linkage (

): Resistant to simple hydrolysis but highly susceptible to oxidative O-dealkylation in biological systems (CYP450-mediated) and radical attack in abiotic photolysis. -

The Polychlorinated Ring: Electron-deficient due to three chlorine atoms, making it resistant to electrophilic attack but susceptible to nucleophilic aromatic substitution and reductive dechlorination.

| Property | Value | Implication for Degradation |

| CAS Number | 6161-87-1 | Unique Identifier |

| Molecular Weight | 241.49 g/mol | Moderate mobility |

| Lipophilicity (LogP) | ~3.5 (Predicted) | High potential for bioaccumulation; favors Phase II conjugation |

| Primary Weakness | Site of metabolic hydroxylation |

Primary Degradation Pathways

The degradation of TCPE proceeds via three distinct vectors depending on the environment (biological vs. environmental).

Pathway A: Oxidative O-Dealkylation (Biological/Metabolic)

In mammalian and microbial systems, the primary degradation route is oxidative O-dealkylation . This is a monooxygenase-driven reaction (typically Cytochrome P450) that hydroxylates the alpha-carbon of the ether chain.

-

Initiation: Hydroxylation at the

position forms an unstable hemiacetal intermediate . -

Cleavage: The hemiacetal spontaneously collapses, cleaving the ether bond.

-

Products:

-

2,4,6-Trichlorophenol (2,4,6-TCP): The primary toxic metabolite.

-

Glycolaldehyde: The aliphatic remnant, which rapidly oxidizes to Glycolic Acid .

-

Pathway B: Phase II Conjugation (Detoxification)

Due to the accessible primary alcohol (

-

Mechanism: Direct transfer of glucuronic acid to the hydroxyl group.

-

Product: TCPE-Glucuronide .

-

Significance: This is the primary urinary excretion product in mammals, serving as a biomarker for exposure [1].

Pathway C: Photolytic Degradation (Abiotic/Environmental)

Under UV irradiation (254–300 nm), TCPE undergoes photolysis. The ether bond may persist, but the aromatic ring undergoes stepwise dechlorination .

-

Mechanism: Homolytic cleavage of the

bond. -

Products: 2-(2,4-Dichlorophenoxy)ethanol and 2-(4-Chlorophenoxy)ethanol.

-

Radical Formation: Photolysis generates reactive chlorine radicals (

), which can propagate further oxidation.

Secondary Degradation: The Fate of the Core Moieties

Once the ether bond is cleaved, the two fragments follow independent degradation cascades.

The Toxic Core: 2,4,6-Trichlorophenol (TCP) Fate

The released 2,4,6-TCP is a known environmental pollutant and probable human carcinogen. Its degradation is well-documented in fungal (e.g., Phanerochaete chrysosporium) and bacterial (e.g., Ralstonia spp.) systems [2, 3].

-

Oxidative Dechlorination:

-

Ring Cleavage:

The Aliphatic Tail: Glycolaldehyde Fate

The 2-carbon chain follows the ethylene glycol toxicity pathway:

-

Glycolaldehyde

Glycolic Acid -

Note: Accumulation of oxalic acid can lead to calcium oxalate crystal formation (nephrotoxicity), though the molar yield from TCPE exposure is typically below the threshold for acute renal failure compared to direct ethylene glycol ingestion.

Visualization of Degradation Pathways

The following diagram illustrates the divergence of TCPE into its metabolic and environmental degradation products.

Figure 1: Mechanistic flow of TCPE degradation showing the divergence into phenolic and aliphatic pathways.

Experimental Validation Protocols

To validate these pathways in a laboratory setting, the following self-validating protocols are recommended.

Protocol 5.1: Hydrolytic Stress Testing (Acid/Base/Oxidative)

Purpose: To determine the stability of the ether bond and identify breakdown products under forced degradation conditions.

-

Preparation: Prepare a 1 mM stock solution of TCPE in Acetonitrile.

-

Conditions:

-

Acid: 0.1 N HCl at 60°C for 4 hours.

-

Base: 0.1 N NaOH at 60°C for 4 hours.

-

Oxidative:[3] 3%

at RT for 24 hours.

-

-

Quenching: Neutralize samples to pH 7.0.

-